6-(Propionyl)pyridine-3-boronic acid pinacol ester
CAS No.: 2096339-22-7
Cat. No.: VC6986480
Molecular Formula: C14H20BNO3
Molecular Weight: 261.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096339-22-7 |
---|---|
Molecular Formula | C14H20BNO3 |
Molecular Weight | 261.13 |
IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |
Standard InChI | InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Standard InChI Key | ACESLJCSCAXFCL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name of the compound is 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one, reflecting its pyridine backbone substituted at positions 2 and 5. The propionyl group () at position 2 introduces electron-withdrawing effects, while the pinacol boronic ester at position 5 provides steric protection and oxidative stability to the boronic acid moiety .
Key Identifiers:
Property | Value |
---|---|
CAS Number | 2096339-22-7 |
Molecular Formula | |
Molecular Weight | 261.13 g/mol |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)CC)N=C2 |
InChI Key | Not publicly available |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a hallmark of boronic acid derivatives designed for controlled reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via Miyaura borylation, a palladium-catalyzed reaction between a halogenated pyridine precursor and bis(pinacolato)diboron (). For 6-(propionyl)pyridine-3-boronic acid pinacol ester, the likely starting material is 2-propionyl-5-bromopyridine.
Representative Reaction:
Reaction conditions typically involve a palladium catalyst (e.g., ), a base (e.g., potassium acetate), and an inert atmosphere . The pinacol ester forms in situ, eliminating the need for post-synthesis protection of the boronic acid group.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in Suzuki-Miyaura couplings, where it acts as a boron-containing partner. The reaction generalizes as:
Here, represents the boronic ester, and is an aryl halide (X = Br, I). The propionyl group directs electrophilic substitution to the meta position relative to the boronic ester, enabling regioselective biaryl synthesis .
Pharmaceutical Intermediates
This compound has been employed in synthesizing kinase inhibitors and antiviral agents. For example, its pyridine-boronic ester motif is integral to protease inhibitors targeting hepatitis C virus (HCV) NS3/4A .
Material Science
In organic electronics, the compound serves as a precursor for conjugated polymers used in organic light-emitting diodes (OLEDs). The boronic ester’s stability under anhydrous conditions facilitates controlled polymerization .
Physical and Chemical Properties
Thermal Stability
While specific data for this compound is limited, analogous pinacol boronic esters exhibit melting points between 118°C and 121°C . Thermal gravimetric analysis (TGA) of similar derivatives shows decomposition onset near 200°C, suggesting comparable stability.
Solubility
The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but insoluble in water. This solubility profile aligns with its application in homogeneous catalytic systems.
Solvent | Solubility (mg/mL) |
---|---|
DMF | >50 |
THF | >40 |
Water | <0.1 |
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